3-Methoxy-2-naphthoic acid

Description

- in the presence of Li and NH4Cl to afford 1,2,3,4-tetrahydro-2-naphthoic acid

- by using Li, NH4Cl and anhydrous FeCl3 to afford 3-methoxy-1, 2-dihydro-2-naphthoic acid

- in anhydrous ether, liquid ammonia, lithium wire and anhydrous ethanol to afford 1,2,3,4-tetrahydro-2-naphthoic acid

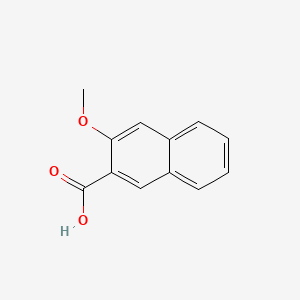

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-11-7-9-5-3-2-4-8(9)6-10(11)12(13)14/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBQQRFTCVDODF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061259 | |

| Record name | 2-Naphthalenecarboxylic acid, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883-62-5 | |

| Record name | 3-Methoxy-2-naphthoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-3-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxy-2-naphthoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36216 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxylic acid, 3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxylic acid, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-2-naphthoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXY-3-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PK966S8655 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Methoxy-2-naphthoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Methoxy-2-naphthoic acid (CAS No. 883-62-5) is a naphthoic acid derivative with significant utility in organic synthesis and drug development. It serves as a key intermediate in the creation of complex organic molecules, including dyes, pigments, and pharmacologically active compounds.[1][2] Its molecular structure, featuring a naphthalene core substituted with both a carboxylic acid and a methoxy group, imparts a unique combination of aromaticity, acidity, and lipophilicity.

Core Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below. It is critical to note that while properties such as melting point have been experimentally verified, others like boiling point and pKa are based on computational predictions and should be confirmed experimentally for critical applications.

| Property | Value | Source(s) |

| IUPAC Name | 3-methoxynaphthalene-2-carboxylic acid | [3] |

| CAS Number | 883-62-5 | [1][4] |

| Molecular Formula | C₁₂H₁₀O₃ | [3] |

| Molecular Weight | 202.21 g/mol | [3] |

| Appearance | Light orange to yellow/green crystalline powder | [5] |

| Melting Point | 131-136 °C | [1][5][6] |

| Boiling Point | 358.8 ± 17.0 °C (Predicted) | [7] |

| pKa | 4.09 ± 0.30 (Predicted) | [7] |

| Solubility | Soluble in Methanol | [6][7] |

Melting Point Determination: A Criterion for Purity

The melting point is a fundamental thermal property, offering a rapid assessment of a compound's purity. A sharp melting range (typically ≤1°C) is indicative of high purity, whereas a broad and depressed range suggests the presence of impurities.[8] The experimentally determined melting point for this compound is consistently reported between 131-136 °C .[1][5][6]

Causality of Experimental Choices

The chosen methodology, capillary melting point determination, is a standard and reliable technique. The sample is finely powdered to ensure uniform heat transfer and packed into a narrow capillary tube to minimize the thermal gradient across the sample. Heating is performed slowly (1-2 °C/min) near the expected melting point to allow the system to remain in thermal equilibrium, ensuring an accurate reading of the temperatures at which melting begins (T₁) and is complete (T₂).[8]

Standard Protocol for Capillary Melting Point Determination

This protocol describes the use of a standard digital melting point apparatus.

I. Sample Preparation:

-

Ensure the this compound sample is completely dry and in a fine, crystalline powder form.

-

Obtain a glass capillary tube, sealed at one end.

-

Press the open end of the capillary tube into the powder, forcing a small amount of the sample into the tube.

-

Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. The packed sample height should be 1-2 mm for optimal results.[8]

II. Measurement:

-

Set the starting temperature on the melting point apparatus to approximately 15-20 °C below the expected melting point (e.g., set to 115 °C).

-

Set the heating rate (ramp rate) to a rapid value (e.g., 10-20 °C/min) for the initial approach.

-

Once the temperature reaches the pre-set start, reduce the ramp rate to 1-2 °C/min to ensure accurate determination.

-

Insert the prepared capillary tube into the sample holder of the apparatus.

-

Observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last solid crystal melts into a transparent liquid.

-

The melting point is reported as the range T₁ - T₂.

-

Allow the apparatus to cool significantly before performing subsequent measurements.

Workflow for Melting Point Determination

Caption: Workflow for Melting Point Determination.

Solubility Profile: A Key Parameter in Drug Development

Solubility is a critical determinant of a compound's behavior in both chemical reactions and biological systems, directly impacting bioavailability. While this compound is noted to be soluble in methanol, quantitative data in a range of pharmaceutically relevant solvents is essential for formulation and development.[7]

The Shake-Flask Method: The Gold Standard

The equilibrium shake-flask method is considered the most reliable for determining thermodynamic solubility.[4][9] The principle is straightforward: an excess of the solid compound is agitated in a solvent for a prolonged period until the solution reaches saturation (equilibrium). After separating the undissolved solid, the concentration of the solute in the supernatant is quantified, typically via UV-Vis spectrophotometry or HPLC.

Protocol for Quantitative Solubility Determination

This protocol outlines the determination of solubility in a given solvent (e.g., water, ethanol, DMSO) at a controlled temperature.

I. Preparation:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

-

Add an excess amount of solid this compound to several vials (performing the experiment in triplicate is recommended). An excess is confirmed if solid material remains visible at the end of the experiment.[10]

-

Add a precise volume of the desired solvent to each vial.

II. Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration to reach equilibrium. A period of 18-24 hours is typically adequate.[7][10]

III. Sample Analysis:

-

After agitation, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

-

Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microparticulates.

-

Dilute the clear filtrate with the solvent as necessary to bring its concentration within the linear range of the analytical method.

-

Measure the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions and the diluted filtrate samples.

-

Plot the calibration curve (Concentration vs. Absorbance/Peak Area) for the standards.

-

Use the equation of the line from the calibration curve to calculate the concentration of the diluted filtrate.

-

Multiply by the dilution factor to determine the final solubility, typically reported in mg/mL or µg/mL.

Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Determination.

Acidity Constant (pKa): Predicting Ionization State

The acid dissociation constant (pKa) is a measure of a compound's acidity. It is the pH at which the compound exists as a 50:50 mixture of its protonated (acidic) and deprotonated (conjugate base) forms. The pKa is vital for predicting how a molecule's charge, and thus its solubility, membrane permeability, and receptor binding, will change with pH. The predicted pKa for the carboxylic acid group of this compound is approximately 4.09 .[7]

Potentiometric Titration: A Precise Approach

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[1] The methodology involves titrating a solution of the weak acid with a strong base (e.g., NaOH) while continuously monitoring the solution's pH with a calibrated electrode. The pKa can be determined from the resulting titration curve at the half-equivalence point—the point at which half of the acid has been neutralized.[11] For sparingly soluble compounds, the use of a co-solvent (like methanol or ethanol) may be necessary, with subsequent extrapolation to determine the aqueous pKa.[3]

Protocol for pKa Determination by Potentiometric Titration

I. System Setup & Calibration:

-

Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).[11]

-

Prepare a standardized solution of a strong base titrant (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

-

Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in a suitable solvent. If solubility in water is low, prepare the solution in a water/co-solvent mixture (e.g., 50:50 water:methanol).

II. Titration Procedure:

-

Place a known volume of the acid solution into a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and the tip of the burette containing the NaOH titrant into the solution.

-

Record the initial pH of the solution.

-

Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

-

After each addition, allow the pH reading to stabilize, then record the pH and the total volume of titrant added.

-

Continue this process until the pH has passed the equivalence point (identified by a sharp increase in pH) and begins to plateau in the basic region.

III. Data Analysis:

-

Plot the titration curve (pH vs. Volume of NaOH added).

-

Determine the equivalence point (Veq), which is the inflection point of the steepest part of the curve. This can be found visually or by calculating the first derivative of the curve (ΔpH/ΔV).

-

Determine the volume at the half-equivalence point (Veq/2).

-

Find the corresponding pH on the titration curve at the Veq/2 volume. This pH value is the pKa of the compound under the experimental conditions.

Workflow for pKa Determination

Caption: Workflow for Potentiometric pKa Determination.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by their characteristic vibrational frequencies.[12] For this compound, the following absorption bands are expected:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3100-3000 | C-H stretch (sp²) | Aromatic Ring |

| ~2950-2850 | C-H stretch (sp³) | Methoxy (-OCH₃) |

| ~1710-1680 (strong) | C=O stretch | Carboxylic Acid |

| ~1600-1450 | C=C stretch | Aromatic Ring |

| ~1250 & ~1050 | C-O stretch | Aryl Ether (-O-CH₃) |

Insight: The most prominent and diagnostic peak will be the strong carbonyl (C=O) stretch of the carboxylic acid. The O-H stretch will be very broad, a hallmark of the hydrogen-bonded dimers characteristic of carboxylic acids in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity. Based on analogous structures like 1-methoxynaphthalene, the following signals can be predicted:[13][14]

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~12.0-13.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| ~7.2-8.2 | Multiplets | 6H | Aromatic Protons (Naphthalene ring) |

| ~3.9-4.1 | Singlet | 3H | Methoxy Protons (-OCH₃) |

Insight: The downfield signal above 12 ppm is characteristic of the acidic carboxylic proton. The six aromatic protons will appear as a complex series of multiplets. The sharp singlet around 4 ppm is the unambiguous signature of the methoxy group protons.

¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~168-175 | Carboxylic Carbon (-C OOH) |

| ~155-160 | Aromatic Carbon attached to -OCH₃ |

| ~110-140 | Other Aromatic Carbons (Naphthalene ring) |

| ~55-60 | Methoxy Carbon (-OC H₃) |

Insight: The carbon of the carbonyl group will be the most downfield signal. The carbon attached to the electron-donating methoxy group will also be significantly downfield, while the methoxy carbon itself will appear in the aliphatic region around 55-60 ppm.[15][16]

Conclusion

This guide has detailed the essential physical properties of this compound and, crucially, the robust experimental methodologies required for their validation. For drug development professionals and researchers, understanding not just the data but the causality and integrity of the methods used to obtain it is paramount. By adhering to the detailed protocols for melting point, solubility, and pKa determination, laboratories can confidently generate the high-quality, reliable data necessary to advance their research and development objectives. The provided workflows and spectral predictions further serve as a practical framework for the complete chemical characterization of this important synthetic intermediate.

References

- 1. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 2. Video: Boiling Points - Concept [jove.com]

- 3. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1-Naphthoic acid(86-55-5) 13C NMR spectrum [chemicalbook.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. enamine.net [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. azooptics.com [azooptics.com]

- 13. 1-Methoxynaphthalene(2216-69-5) 1H NMR [m.chemicalbook.com]

- 14. d-nb.info [d-nb.info]

- 15. mdpi.com [mdpi.com]

- 16. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methoxy-2-naphthoic Acid: Chemical Structure and Bonding

<

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of 3-Methoxy-2-naphthoic acid, a key organic compound with significant applications in medicinal chemistry and materials science. The document delves into the intricacies of its chemical structure, bonding, and the analytical techniques essential for its characterization, offering valuable insights for professionals in research and drug development.

Core Molecular Profile

This compound is a derivative of naphthoic acid.[1][2] Its fundamental properties are summarized below:

| Property | Value |

| Chemical Formula | C₁₂H₁₀O₃[3] |

| Molecular Weight | 202.21 g/mol [3][4] |

| CAS Number | 883-62-5[1][3] |

| Appearance | Light orange to yellow to green powder or crystal |

| Melting Point | 133-136 °C[1] |

| Synonyms | 3-methoxynaphthalene-2-carboxylic acid[3] |

Elucidation of the Chemical Structure

A multi-faceted analytical approach is crucial for a thorough understanding of the molecular architecture of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for determining the carbon-hydrogen framework. The proton NMR spectrum reveals the distinct signals of the aromatic and methoxy protons, while the ¹³C NMR spectrum confirms the number of unique carbon environments.

Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups through their characteristic vibrational frequencies. For this compound, significant stretches include the broad O-H band of the carboxylic acid, the sharp C=O stretch, and various C-O and aromatic C=C stretches.

Mass Spectrometry (MS): This technique confirms the molecular weight and provides insights into the fragmentation patterns of the molecule. For this compound, the molecular ion peak is observed at an m/z of approximately 202.[3]

X-ray Crystallography

For an unambiguous determination of the three-dimensional structure, single-crystal X-ray crystallography is the gold standard. This method provides precise data on bond lengths, bond angles, and intermolecular interactions within the crystal lattice. In the solid state, carboxylic acids like this compound often form centrosymmetric dimers through hydrogen bonding between the carboxyl groups.

Nature of the Chemical Bonding

The chemical reactivity and physical properties of this compound are dictated by its electronic structure and the interplay of its functional groups.

Aromatic System: The naphthalene core consists of two fused benzene rings, creating an extended π-electron system that confers significant stability to the molecule.

Substituent Effects:

-

Methoxy Group (-OCH₃): This group acts as an electron-donating group through resonance, which can influence the reactivity of the naphthalene ring in electrophilic substitution reactions.

-

Carboxylic Acid Group (-COOH): This is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack.

Intermolecular Forces: The primary intermolecular force is the hydrogen bonding between the carboxylic acid groups, leading to the formation of dimers. Van der Waals forces also contribute to the overall crystal packing.

Synthesis and Reactivity

Synthesis: this compound can be synthesized from 3-hydroxy-2-naphthoic acid through a methylation reaction.[1][2] The precursor, 3-hydroxy-2-naphthoic acid, is prepared by the carboxylation of 2-naphthol via the Kolbe–Schmitt reaction.[5]

Reactivity: The compound undergoes reduction under various conditions. For example, reaction with lithium and ammonium chloride can yield 1,2,3,4-tetrahydro-2-naphthoic acid.[1][2]

Applications in Research and Development

Naphthoic acid derivatives are of considerable interest in drug discovery and materials science.

Pharmaceutical Applications: Naphthalene-based compounds have been investigated for various therapeutic applications. For instance, derivatives of the structurally related 3,5-dihydroxy-2-naphthoic acid have been identified as potential lead compounds for designing antibabesial drugs by targeting lactate dehydrogenase.[6] The precursor, 3-hydroxy-2-naphthoic acid, is utilized in the production of various medicinal compounds.[7]

Chemical Synthesis: this compound serves as a valuable intermediate in organic synthesis. It can be used to create more complex molecules, such as N-[p-N,N-dimethylanilino)-3-methoxy-2-naphtho]hydroxamic acid (DAMNHA).[1][2]

Experimental Workflow and Data Visualization

A logical workflow for the characterization of this compound is essential for reliable and reproducible results.

Workflow for Structural Characterization

References

- 1. This compound 98 883-62-5 [sigmaaldrich.com]

- 2. This compound | 883-62-5 [chemicalbook.com]

- 3. This compound | C12H10O3 | CID 70161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 5. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 6. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]

- 7. nbinno.com [nbinno.com]

An In-Depth Technical Guide to 3-Methoxy-2-naphthoic acid (CAS 883-62-5): Synthesis, Characterization, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with 3-Methoxy-2-naphthoic acid. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's synthesis, reactivity, and utility as a strategic building block in medicinal and materials chemistry. The protocols and analyses presented are grounded in established chemical principles to ensure both accuracy and practical applicability in a laboratory setting.

Core Molecular Profile and Physicochemical Properties

This compound is a derivative of naphthoic acid, characterized by a naphthalene core functionalized with a carboxylic acid group at the 2-position and a methoxy group at the 3-position.[1][2] This specific arrangement of functional groups dictates its chemical behavior, solubility, and utility as a synthetic intermediate.

The compound typically appears as a light orange to yellow or green crystalline powder.[3][4] Its core physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 883-62-5 | [2][5][6] |

| Molecular Formula | C₁₂H₁₀O₃ | [5][6] |

| Molecular Weight | 202.21 g/mol | [2][5][6] |

| IUPAC Name | 3-methoxynaphthalene-2-carboxylic acid | [6] |

| Melting Point | 133-136 °C | [1][2][4][5] |

| Boiling Point | 358.8 ± 17.0 °C (Predicted) | [4] |

| Solubility | Soluble in Methanol | [4] |

| SMILES | COc1cc2ccccc2cc1C(O)=O | [2][6] |

| InChIKey | RTBQQRFTCVDODF-UHFFFAOYSA-N | [2][5] |

Synthesis and Purification: A Validated Approach

The most direct and common synthesis of this compound involves the methylation of its precursor, 3-Hydroxy-2-naphthoic acid (also known as BON Acid).[1][2] This reaction is a classic example of Williamson ether synthesis adapted for a phenolic hydroxyl group.

Causality in Experimental Design

The choice of a methylating agent and base is critical for achieving high yield and purity. A strong base is required to deprotonate the phenolic hydroxyl group, which is more acidic than an aliphatic alcohol but less acidic than the carboxylic acid. The resulting phenoxide is a potent nucleophile that readily attacks the methylating agent. Dimethyl sulfate is a common and effective methylating agent for this purpose. The carboxylic acid group remains protonated under basic conditions (as the carboxylate salt), preventing unwanted side reactions. Acidification in the final step is necessary to protonate the carboxylate and precipitate the final product.

Experimental Protocol: Methylation of 3-Hydroxy-2-naphthoic acid

Materials:

-

3-Hydroxy-2-naphthoic acid

-

Dimethyl sulfate (DMS)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

Procedure:

-

Dissolution & Deprotonation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-Hydroxy-2-naphthoic acid in an aqueous solution of sodium hydroxide. The molar ratio should be approximately 1:2 (acid:base) to ensure complete formation of the phenoxide and carboxylate salts.

-

Methylation: While stirring vigorously, add dimethyl sulfate dropwise to the solution at room temperature. An exothermic reaction may occur; maintain the temperature with a water bath if necessary.

-

Reaction Completion: After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

-

Workup & Neutralization: Cool the reaction mixture to room temperature. Carefully add concentrated HCl to neutralize the excess NaOH and acidify the solution until it is acidic to litmus paper (pH ~2). This step protonates the carboxylate to form the desired carboxylic acid.

-

Precipitation & Isolation: The product, this compound, will precipitate out of the acidic solution as a solid. Cool the mixture in an ice bath to maximize precipitation.

-

Purification: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent such as methanol or an ethanol/water mixture.

-

Drying: Dry the purified crystals under vacuum to yield the final product.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Verifying the identity and purity of a synthesized compound is paramount. The following spectroscopic signatures are expected for this compound, providing a self-validating system for characterization.

| Technique | Functional Group | Expected Signature | Rationale |

| ¹H NMR | Carboxylic Acid (-COOH) | ~11-13 ppm (broad singlet, 1H) | Deshielded, acidic proton; often exchanges with solvent.[7] |

| Aromatic (Ar-H) | ~7.2-8.5 ppm (multiplets, 6H) | Protons on the electron-rich naphthalene ring system. | |

| Methoxy (-OCH₃) | ~3.8-4.0 ppm (singlet, 3H) | Protons on the methyl group adjacent to an oxygen atom.[7] | |

| ¹³C NMR | Carboxylic Acid (-C OOH) | ~165-175 ppm | Carbonyl carbon of the carboxylic acid.[7] |

| Aromatic (Ar-C) | ~110-160 ppm | Multiple peaks corresponding to the 10 carbons of the naphthalene ring. | |

| Methoxy (-OC H₃) | ~55-57 ppm | Carbon of the methoxy group.[7] | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | ~2500–3300 cm⁻¹ (very broad) | Characteristic broad absorption due to hydrogen bonding.[7] |

| C=O Stretch (Carboxylic Acid) | ~1680–1720 cm⁻¹ (strong, sharp) | Carbonyl stretch of the conjugated carboxylic acid.[7] | |

| C-O Stretch (Ether) | ~1200-1300 cm⁻¹ (strong) | Aryl-alkyl ether C-O bond vibration.[7] | |

| Mass Spectrometry | Molecular Ion [M]⁺ | m/z = 202 | Corresponds to the molecular weight of the compound.[6] |

| Key Fragments | m/z = 185 ([M-OH]⁺), 157 ([M-COOH]⁺) | Characteristic fragmentation pattern involving loss of hydroxyl and carboxyl groups.[8] |

Chemical Reactivity and Synthetic Utility

This compound is a versatile building block primarily due to the reactivity of its carboxylic acid group and the stability of the naphthalene core.

Reduction of the Naphthalene Ring

The aromatic system can be reduced under specific conditions, a reaction of significant interest for creating non-aromatic scaffolds. It undergoes reduction under Birch conditions (using lithium in liquid ammonia with an alcohol quench) to afford 1,2,3,4-tetrahydro-2-naphthoic acid.[1][2] This reaction selectively reduces the ring that does not bear the electron-donating methoxy group.

-

Reaction with Li and NH₄Cl: Yields 1,2,3,4-tetrahydro-2-naphthoic acid.[1][2]

-

Reaction with Li, NH₄Cl, and anhydrous FeCl₃: Yields the partially reduced 3-methoxy-1,2-dihydro-2-naphthoic acid.[1][2]

Role as a Synthetic Precursor

The true value of this compound for drug development and materials science lies in its role as a precursor to more complex molecules. The carboxylic acid can be readily converted to esters, amides, acid chlorides, and other functional groups, opening pathways to a diverse range of derivatives.

Caption: Synthetic utility of this compound as a precursor.

Applications in Drug Discovery and Medicinal Chemistry

The naphthoic acid scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds. Derivatives of this compound are no exception.

-

Antihyperglycemic Agents: The compound has been used to prepare a series of naphthalenyl 3H-1,2,3,5-oxathiadiazole 2-oxides, which were tested for antihyperglycemic activity in a mouse model for type 2 diabetes.[2] This highlights its direct application in the development of metabolic disease therapeutics.

-

Anti-inflammatory Research: While not directly this compound, structurally related naphthalenyl propenoic acids have been investigated as orally active inhibitors of Interleukin-1 (IL-1) generation, a key target in inflammatory diseases.[9]

-

Enzyme Inhibition: The broader family of dihydroxynaphthoic acids has been identified as a source of lead compounds for designing selective inhibitors of lactate dehydrogenase, a crucial enzyme in parasites like Babesia.[10] This demonstrates the potential of the naphthalene carboxylic acid core for targeting parasitic diseases.

-

Analytical Chemistry: It serves as the precursor for N-[p-N,N-dimethylanilino)-3-methoxy-2-naphtho]hydroxamic acid (DAMNHA), a reagent used in the extraction and spectrophotometric determination of vanadium(V).[2]

Safety and Handling

As with any laboratory chemical, proper handling is essential. Researchers should consult the Safety Data Sheet (SDS) before use.

-

Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[6] May cause respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Eyeshields and chemical-resistant gloves are mandatory.[2] A lab coat and use of a fume hood are strongly recommended.

-

Handling Precautions: Avoid breathing dust (P261).[6] Wash hands thoroughly after handling. In case of skin contact, wash with plenty of water (P302 + P352).[3][6]

Conclusion

This compound (CAS 883-62-5) is more than a catalog chemical; it is a versatile and valuable platform for chemical innovation. Its well-defined synthesis, predictable reactivity, and the proven biological relevance of its derivatives make it an important tool for scientists in drug discovery, materials science, and analytical chemistry. This guide provides the foundational knowledge and practical insights necessary for its effective application in a research setting.

References

- 1. This compound | 883-62-5 [chemicalbook.com]

- 2. This compound 98 883-62-5 [sigmaaldrich.com]

- 3. This compound | 883-62-5 | TCI EUROPE N.V. [tcichemicals.com]

- 4. This compound CAS#: 883-62-5 [m.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | C12H10O3 | CID 70161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]

- 8. 6-Methoxy-2-Naphthoic Acid | C12H10O3 | CID 349181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-(5-Alkyl-4-hydroxy-3-methoxy-1-naphthalenyl)-2-methyl-2-propenoic acids as orally active inhibitors of IL-1 generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug [frontiersin.org]

A Technical Guide to the Spectroscopic Data of 3-Methoxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-2-naphthoic acid, a derivative of naphthoic acid, serves as a crucial building block in the synthesis of various organic compounds, including potential pharmaceutical agents. Its chemical structure, characterized by a naphthalene core substituted with methoxy and carboxylic acid groups, gives rise to a unique spectroscopic signature. A thorough understanding of its spectral properties is paramount for researchers engaged in synthesis, quality control, and the development of novel therapeutics. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into its molecular structure and chemical behavior.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound (C₁₂H₁₀O₃, Molar Mass: 202.21 g/mol ) are the key to interpreting its spectroscopic data.[1] The naphthalene ring system provides a rigid scaffold, with the electron-donating methoxy group and the electron-withdrawing carboxylic acid group influencing the electronic environment of the aromatic protons and carbons.

Figure 1: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Figure 2: A generalized workflow for NMR data acquisition and analysis.

¹H NMR Spectroscopic Data

Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| COOH | ~10-13 | Singlet (broad) | 1H |

| Aromatic-H | ~7.0 - 8.5 | Multiplet | 6H |

| OCH₃ | ~3.9 | Singlet | 3H |

Note: These are predicted values based on the analysis of similar compounds. The actual experimental values may vary depending on the solvent and other experimental conditions.

Interpretation:

-

The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm) due to hydrogen bonding and its acidic nature.

-

The six aromatic protons on the naphthalene ring will likely appear as a complex multiplet in the region of δ 7.0-8.5 ppm. The exact chemical shifts and coupling patterns will be influenced by the positions of the methoxy and carboxylic acid groups.

-

The three protons of the methoxy group are expected to be observed as a sharp singlet around δ 3.9 ppm, a characteristic region for methoxy protons attached to an aromatic ring.

¹³C NMR Spectroscopic Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~170 - 180 |

| Aromatic C-O | ~155 - 165 |

| Aromatic C-H & C-C | ~110 - 140 |

| OCH₃ | ~55 - 60 |

Note: These are predicted values. The actual experimental values will provide a more precise picture of the electronic environment of each carbon atom.

Interpretation:

-

The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, typically between δ 170-185 ppm.

-

The aromatic carbon directly attached to the electron-donating methoxy group will be shielded and appear at a relatively upfield position compared to other aromatic carbons. Conversely, the carbon attached to the electron-withdrawing carboxylic acid group will be deshielded.

-

The methoxy carbon will appear as a distinct signal in the aliphatic region, typically around δ 55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid and methoxy groups, as well as the aromatic naphthalene ring.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk. For ATR, the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample compartment (or pure KBr for the pellet method) is first recorded. Then, the sample spectrum is recorded. The final spectrum is typically an average of multiple scans to improve the signal-to-noise ratio.

IR Spectroscopic Data

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2500-3300 (broad) | O-H | Stretching (Carboxylic Acid) |

| ~1700 | C=O | Stretching (Carboxylic Acid) |

| ~1600, ~1470 | C=C | Stretching (Aromatic Ring) |

| ~1250 | C-O | Stretching (Aryl Ether) |

| ~1030 | C-O | Stretching (Carboxylic Acid) |

| 2850-3000 | C-H | Stretching (Aromatic and CH₃) |

Note: The exact peak positions and intensities can vary based on the physical state of the sample and the measurement technique.

Interpretation:

-

The most prominent feature in the IR spectrum will be the very broad O-H stretching band of the carboxylic acid, which typically appears in the 2500-3300 cm⁻¹ region and often overlaps with the C-H stretching bands.

-

A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the C=O stretching vibration of the carboxylic acid.

-

The presence of the aromatic naphthalene ring will be confirmed by C=C stretching vibrations in the 1470-1600 cm⁻¹ region and C-H stretching vibrations just above 3000 cm⁻¹.

-

The C-O stretching of the aryl ether (methoxy group) will give rise to a strong band around 1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: An appropriate ionization technique is chosen, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectrometric Data

The GC-MS data for this compound shows a clear molecular ion peak and characteristic fragment ions.[1]

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Assignment |

| 202 | [M]⁺ (Molecular Ion) |

| 185 | [M - OH]⁺ |

| 157 | [M - COOH]⁺ |

| 129 | [M - COOH - CO]⁺ |

Interpretation:

The mass spectrum is expected to show a prominent molecular ion peak at m/z 202, corresponding to the molecular weight of this compound. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH, m/z 185) and the loss of the entire carboxyl group (-COOH, m/z 157). Further fragmentation of the [M - COOH]⁺ ion by the loss of carbon monoxide (CO) would lead to the ion at m/z 129.

Figure 3: A simplified proposed fragmentation pathway for this compound in mass spectrometry.

Conclusion

References

An In-depth Technical Guide to the Solubility of 3-Methoxy-2-naphthoic Acid in Common Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of 3-methoxy-2-naphthoic acid, a key intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers qualitative solubility insights, and provides a detailed experimental protocol for precise and reproducible solubility determination.

Introduction: Understanding the Importance of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound is a critical physicochemical property that influences its behavior in various chemical processes. From reaction kinetics in synthesis to bioavailability in drug formulation, understanding how and to what extent a compound dissolves in different solvents is paramount. This guide will explore the structural features of this compound and how they dictate its interaction with a range of common organic solvents.

Physicochemical Properties of this compound

A foundational understanding of a molecule's intrinsic properties is essential to predict its solubility behavior.

| Property | Value | Source |

| CAS Number | 883-62-5 | [2][3] |

| Molecular Formula | C₁₂H₁₀O₃ | [2][3] |

| Molecular Weight | 202.21 g/mol | [2][3] |

| Melting Point | 133-136 °C | [1][2] |

| Appearance | Light orange to yellow powder/crystal | [4] |

| Predicted pKa | 4.09 ± 0.30 | [4] |

Theoretical Framework for Solubility

The solubility of this compound is governed by the interplay of its functional groups and the overall molecular structure with the properties of the solvent. The principle of "like dissolves like" is a fundamental concept in predicting solubility.

The Role of the Carboxylic Acid Group

The carboxylic acid functional group is the primary driver of the polarity of this compound. This group can act as both a hydrogen bond donor (the hydroxyl hydrogen) and a hydrogen bond acceptor (the carbonyl oxygen and the hydroxyl oxygen). This allows for strong interactions with polar solvents, particularly those capable of hydrogen bonding.

The Influence of the Naphthalene Ring and Methoxy Group

The naphthalene ring is a large, nonpolar, aromatic structure. This part of the molecule contributes to its hydrophobic character and favors solubility in nonpolar or weakly polar organic solvents through van der Waals interactions. The methoxy group (-OCH₃) adds a degree of polarity and can act as a hydrogen bond acceptor, but its effect is less pronounced than that of the carboxylic acid.

Acid-Base Chemistry and Solubility

As a carboxylic acid, this compound will exhibit significantly increased solubility in basic aqueous solutions due to the formation of the highly polar carboxylate anion. Conversely, its solubility in acidic aqueous solutions will be suppressed.

Qualitative Solubility Profile

| Solvent | Predicted Qualitative Solubility | Rationale |

| Methanol | Soluble | [4][8] Polar protic solvent, capable of hydrogen bonding with the carboxylic acid group. |

| Ethanol | Soluble | Similar to methanol, a polar protic solvent that can engage in hydrogen bonding. |

| Acetone | Moderately Soluble | A polar aprotic solvent that can act as a hydrogen bond acceptor. |

| Ethyl Acetate | Moderately Soluble | A moderately polar solvent with some hydrogen bond accepting capability. |

| Dichloromethane | Slightly Soluble | A weakly polar solvent. |

| Toluene | Slightly Soluble | A nonpolar aromatic solvent that can interact with the naphthalene ring. |

| Hexane | Insoluble | A nonpolar aliphatic solvent with weak interactions with the polar functional groups. |

Experimental Determination of Solubility

To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a given solvent.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or incubator.

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated. Agitation is crucial to facilitate the dissolution process.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials and allow them to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Centrifuge the vials to ensure complete separation of the undissolved solid from the saturated solution.

-

-

Sampling and Dilution:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.

-

Accurately dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Conclusion

While specific quantitative solubility data for this compound in a broad range of organic solvents is not extensively documented, a strong understanding of its physicochemical properties and the principles of solubility allows for reliable predictions of its behavior. The methoxy and carboxylic acid functional groups, in conjunction with the naphthalene core, create a molecule with a nuanced solubility profile. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust framework for their determination, ensuring data integrity and reproducibility for researchers and drug development professionals.

References

- 1. This compound | 883-62-5 [chemicalbook.com]

- 2. This compound 98 883-62-5 [sigmaaldrich.com]

- 3. This compound | C12H10O3 | CID 70161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 883-62-5 [m.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2-Naphthoic acid 98 93-09-4 [sigmaaldrich.com]

- 7. Thermo Scientific Chemicals [chemicals.thermofisher.kr]

- 8. labsolu.ca [labsolu.ca]

An In-depth Technical Guide to 3-Methoxy-2-naphthoic Acid: From Discovery to Contemporary Applications

This guide provides a comprehensive technical overview of 3-Methoxy-2-naphthoic acid, a significant aromatic carboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into its historical context, synthesis, physicochemical characteristics, and its expanding role as a versatile building block in medicinal chemistry and organic synthesis.

Introduction

This compound, with the chemical formula C₁₂H₁₀O₃, is a naphthoic acid derivative characterized by a methoxy group at the 3-position and a carboxylic acid group at the 2-position of the naphthalene ring. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals. The naphthalene core is a prevalent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] This guide will explore the journey of this compound from its foundational synthesis to its current applications in cutting-edge research.

Historical Perspective and Discovery

While a definitive singular "discovery" publication for this compound is not readily apparent in early chemical literature, its synthesis is intrinsically linked to the development of reactions for the modification of naphthoic acids. The foundational precursor, 3-hydroxy-2-naphthoic acid, has been known since the late 19th century, prepared via the Kolbe-Schmitt reaction from 2-naphthol.[2] The methylation of this hydroxy acid to yield this compound is a straightforward etherification reaction. Early 20th-century explorations into the derivatization of naphthalenes likely led to its first synthesis. A notable early method for preparing related methoxy-methylbenzoic acids involved the reaction of a hydroxybenzoic acid intermediate with dimethyl sulphate.[3] It is highly probable that similar methylation strategies were applied to 3-hydroxy-2-naphthoic acid in the early to mid-20th century.

The broader historical context for the synthesis of such functionalized aromatic carboxylic acids includes the development of intramolecular cyclization reactions like the Pschorr cyclization . Named after Robert Pschorr, this reaction, first reported in 1896, allows for the synthesis of phenanthrene and other polycyclic aromatic systems through the intramolecular substitution of an aromatic ring by a diazonium salt, often catalyzed by copper.[4][5] While not directly employed for the synthesis of this compound itself, the Pschorr reaction and similar methodologies were instrumental in advancing the synthetic toolbox available to chemists for creating complex aromatic structures.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀O₃ | [6] |

| Molecular Weight | 202.21 g/mol | [6] |

| CAS Number | 883-62-5 | [6] |

| Appearance | Light orange to yellow to green powder/crystal | TCI |

| Melting Point | 133-136 °C | |

| IUPAC Name | 3-methoxynaphthalene-2-carboxylic acid | [6] |

Spectroscopic Data:

-

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak (M+) at m/z 202. Key fragmentation peaks are observed at m/z 185, 157, and 129, corresponding to the sequential loss of functional groups.

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A sharp, strong peak around 1700 cm⁻¹ corresponds to the C=O stretching of the carbonyl group. Bands in the 1600-1450 cm⁻¹ region are attributed to the C=C stretching of the aromatic naphthalene ring, and a prominent C-O stretching band for the methoxy group appears around 1250 cm⁻¹.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: A representative ¹H NMR spectrum in CDCl₃ would exhibit the following signals: a singlet for the methoxy protons (-OCH₃) at approximately 4.0 ppm. The aromatic protons on the naphthalene ring would appear as a series of multiplets in the range of 7.2 to 8.5 ppm. The carboxylic acid proton (-COOH) would typically be a broad singlet further downfield, often above 10 ppm, and its position can be concentration-dependent.

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum would show a signal for the carboxylic acid carbonyl carbon around 170 ppm. The carbon of the methoxy group would appear around 56 ppm. The aromatic carbons of the naphthalene ring would resonate in the region of 110-140 ppm.

Synthesis of this compound

The most prevalent and efficient synthesis of this compound involves the methylation of its precursor, 3-hydroxy-2-naphthoic acid. This precursor is industrially synthesized from 2-naphthol via the Kolbe-Schmitt reaction.

Workflow for the Synthesis of this compound

Caption: Synthesis workflow from 2-Naphthol to this compound.

Detailed Experimental Protocol: Methylation of 3-Hydroxy-2-naphthoic Acid

This protocol is adapted from established procedures and provides a reliable method for the synthesis of this compound.

Materials:

-

3-Hydroxy-2-naphthoic acid

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), concentrated

-

Methanol or Ethanol for recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxy-2-naphthoic acid in anhydrous DMF.

-

Addition of Base: Add anhydrous potassium carbonate to the solution. The amount should be in molar excess (typically 2-3 equivalents) to ensure complete deprotonation of both the carboxylic acid and the hydroxyl group.

-

Addition of Methylating Agent: Slowly add the methylating agent (dimethyl sulfate or methyl iodide, typically 2.2-2.5 equivalents) to the stirred suspension. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.

-

Reaction: Heat the reaction mixture to a temperature of 60-80°C and maintain it for several hours (typically 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and pour it into a beaker containing cold water or ice.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted starting material), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-methoxy-2-naphthoate.

-

-

Hydrolysis:

-

Dissolve the crude ester in a mixture of methanol and an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Heat the mixture to reflux for 2-4 hours to hydrolyze the ester.

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar solvent like ether or dichloromethane to remove any non-acidic impurities.

-

-

Purification:

-

Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms and the pH is acidic.

-

Collect the solid precipitate by vacuum filtration and wash it with cold water.

-

Recrystallize the crude this compound from a suitable solvent such as ethanol or an ethanol/water mixture to obtain the pure product.

-

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial building block for the synthesis of more complex molecules with potential therapeutic applications.

Synthesis of Antihyperglycemic Agents

One notable application is in the preparation of novel naphthalenyl 3H-1,2,3,5-oxathiadiazole 2-oxides, which have been investigated for their antihyperglycemic activity in models of type 2 diabetes. The synthesis involves the conversion of this compound into a hydroxamic acid derivative, followed by cyclization.

Precursor for Anti-inflammatory Drugs

The isomeric 6-methoxy-2-naphthoic acid is the active metabolite of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone and is an inhibitor of COX-1 and COX-2 enzymes.[7] While this compound itself is not a marketed drug, its structural similarity and the known anti-inflammatory potential of naphthoic acid derivatives make it an attractive scaffold for the design of new anti-inflammatory agents.

Building Block in Organic Synthesis

Beyond medicinal chemistry, this compound is a versatile intermediate in organic synthesis. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing access to a wide range of naphthalene-based compounds. For example, it has been used in the synthesis of N-[p-(N,N-dimethylanilino)-3-methoxy-2-naphtho]hydroxamic acid (DAMNHA), a reagent used for the spectrophotometric determination of vanadium.

Logical Relationship in Application Development

Caption: Applications of this compound in various scientific fields.

Conclusion

This compound, while perhaps not as widely known as some other commercial chemicals, represents a cornerstone in the synthesis of functionalized naphthalene derivatives. Its straightforward preparation from readily available starting materials, combined with its versatile reactivity, has established it as a valuable tool for chemists in both academic and industrial settings. As the demand for novel therapeutics and advanced materials continues to grow, the importance of such fundamental building blocks in enabling innovation will undoubtedly persist. This guide has aimed to provide a thorough and practical understanding of this compound, from its chemical principles to its real-world applications, to support the endeavors of the scientific community.

References

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 3. This compound [myskinrecipes.com]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 6. This compound | C12H10O3 | CID 70161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Manufacturer - Quality 3-Methoxy-2-Naphthylboronic Acid, 104115-76-6| UIV CHEM [riyngroup.com]

Methodological & Application

Application Notes & Protocols: Synthetic Routes to 3-Methoxy-2-naphthoic Acid and Its Derivatives

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principal synthetic strategies for obtaining 3-methoxy-2-naphthoic acid and its key derivatives. We will explore two primary routes to the core acid structure: the O-methylation of 3-hydroxy-2-naphthoic acid and the carboxylation of a Grignard reagent derived from 2-bromo-3-methoxynaphthalene. Furthermore, we detail standard protocols for converting the synthesized acid into valuable ester and amide derivatives, which are common scaffolds in medicinal chemistry. Each section combines theoretical principles with detailed, field-proven experimental protocols, troubleshooting insights, and comparative data to ensure scientific integrity and practical applicability.

Introduction: Significance and Synthetic Overview

This compound is a naphthoic acid derivative that serves as a crucial intermediate in various fields. Its derivatives are explored in medicinal chemistry for applications such as developing antihyperglycemic agents and other pharmacologically active molecules. In materials science, these compounds are used in the synthesis of dyes and pigments, contributing to color stability and thermal resistance.[1]

The synthesis of this core structure and its subsequent derivatization are fundamental tasks for chemists in drug discovery and process development. The choice of synthetic route often depends on factors such as the availability and cost of starting materials, desired scale, and overall yield. This guide focuses on the most robust and widely applicable methods.

The primary synthetic pathways to this compound that will be discussed are:

-

Route A: O-Methylation of the commercially available and cost-effective 3-hydroxy-2-naphthoic acid (BON Acid).[2][3][4]

-

Route B: Formation of a carbon-carbon bond via the carboxylation of an organometallic intermediate (Grignard reagent).

Following the synthesis of the core acid, we will detail protocols for its conversion into esters and amides, which are common functionalization steps for library synthesis and lead optimization in drug development.

Synthesis of the Core Structure: this compound

Route A: O-Methylation of 3-Hydroxy-2-naphthoic Acid

This is arguably the most direct and common laboratory-scale synthesis, leveraging the acidic nature of the phenolic hydroxyl group in the starting material, 3-hydroxy-2-naphthoic acid.

Principle and Mechanism: The reaction proceeds via a Williamson ether synthesis. A base is used to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide ion. This ion then attacks the electrophilic methyl group of a methylating agent, such as dimethyl sulfate or methyl iodide, in an SN2 reaction to form the methyl ether. The carboxylic acid group is typically deprotonated as well but is less nucleophilic and reverts to its acidic form upon aqueous workup.

Protocol 1: O-Methylation using Dimethyl Sulfate

This protocol describes the methylation of 3-hydroxy-2-naphthoic acid using dimethyl sulfate as the methylating agent and potassium carbonate as the base in an acetone solvent system.

Materials:

-

3-Hydroxy-2-naphthoic acid (BON Acid) (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Dimethyl Sulfate ((CH₃)₂SO₄) (2.5 eq)

-

Acetone, anhydrous

-

1 M Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-hydroxy-2-naphthoic acid (1.0 eq) and anhydrous acetone. Stir to suspend the solid.

-

Add anhydrous potassium carbonate (3.0 eq) to the suspension. The mixture will become thicker.

-

Heat the mixture to a gentle reflux.

-

Slowly add dimethyl sulfate (2.5 eq) dropwise to the refluxing mixture over 30 minutes.

-

Expert Insight: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme caution in a fume hood using appropriate personal protective equipment (PPE). The addition is done at reflux to ensure the reaction proceeds efficiently and to control any exotherm.

-

-

Continue refluxing the reaction mixture for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to remove the acetone.

-

Dissolve the resulting residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Data Summary: Route A

| Parameter | Value | Reference |

|---|---|---|

| Typical Yield | 85-95% | Internal Estimate |

| Melting Point | 133-136 °C | [5] |

| Molecular Formula | C₁₂H₁₀O₃ | [6] |

| Molecular Weight | 202.21 g/mol | |

Route B: Carboxylation via Grignard Reaction

This route builds the molecule by forming the carboxylic acid group from a suitable halo-aromatic precursor. It is particularly useful if 2-bromo-3-methoxynaphthalene is more readily available or cost-effective than 3-hydroxy-2-naphthoic acid.

Principle and Mechanism: The synthesis involves two key steps:

-

Grignard Reagent Formation: An organomagnesium halide (Grignard reagent) is prepared by reacting an organohalide (2-bromo-3-methoxynaphthalene) with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (THF).[7]

-

Carboxylation: The highly nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of carbon dioxide (usually from dry ice or CO₂ gas) to form a magnesium carboxylate salt.[8][9] Subsequent acidic workup protonates the salt to yield the final carboxylic acid.

Expert Insight: This entire reaction sequence must be performed under strictly anhydrous conditions. Grignard reagents are potent bases and will be quenched by even trace amounts of water or other protic sources.[7]

Workflow for Route B: Grignard Carboxylation

References

- 1. This compound [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound | C12H10O3 | CID 70161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. bohr.winthrop.edu [bohr.winthrop.edu]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

Navigating the Reduction of 3-Methoxy-2-naphthoic Acid: A Guide to Chemoselective Transformations

Introduction

3-Methoxy-2-naphthoic acid is a valuable intermediate in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and materials science. Its rigid bicyclic aromatic core, coupled with strategically placed functional groups—a carboxylic acid and a methoxy ether—presents a fascinating challenge in chemoselective reduction. The reactivity of both the carboxylic acid and the naphthalene ring system allows for divergent synthetic pathways, dictated by the choice of reducing agent and reaction conditions. This guide provides an in-depth exploration of the reaction of this compound with various reducing agents, offering detailed protocols, mechanistic insights, and practical considerations for researchers, scientists, and drug development professionals. Our focus is on empowering the reader to make informed decisions to achieve their desired synthetic outcomes, whether it be the selective reduction of the carboxylic acid to the corresponding alcohol or the partial reduction of the aromatic scaffold.

Understanding the Chemoselectivity: Carboxylic Acid vs. Aromatic Ring Reduction

The primary consideration when subjecting this compound to reducing conditions is the competition between the reduction of the carboxylic acid moiety and the dearomatization of the naphthalene ring. The methoxy group, being an electron-donating group, activates the naphthalene ring towards certain types of reduction, particularly dissolving metal reductions. Conversely, the carboxylic acid is susceptible to reduction by powerful hydride donors. The choice of reducing agent is therefore paramount in directing the reaction towards the desired product.

Herein, we will explore three principal classes of reducing agents and their application to this compound:

-

Hydride Reducing Agents (e.g., Lithium Aluminum Hydride): Primarily for the reduction of the carboxylic acid to a primary alcohol.

-

Dissolving Metal Reductions (e.g., Birch Reduction): For the partial reduction of the electron-rich naphthalene ring.

-

Catalytic Hydrogenation (e.g., Palladium on Carbon, Raney Nickel): Can effect the reduction of the aromatic ring under specific conditions.

The following diagram illustrates the potential reduction pathways for this compound, which will be discussed in detail in the subsequent sections.

Application Notes and Protocols for the Methylation of 3-Hydroxy-2-naphthoic Acid to Yield 3-Methoxy-2-naphthoic Acid

Introduction: Navigating the Methylation of a Bifunctional Naphthoic Acid Derivative

The conversion of 3-hydroxy-2-naphthoic acid to its methylated counterpart, 3-methoxy-2-naphthoic acid, is a pivotal transformation in the synthesis of various fine chemicals and pharmaceutical intermediates. This seemingly straightforward methylation is nuanced by the presence of two acidic protons: one on the phenolic hydroxyl group and the other on the carboxylic acid moiety. The inherent differences in the acidity and nucleophilicity of their conjugate bases allow for a fascinating exploration of chemoselectivity. This guide provides a comprehensive overview of the chemical principles and detailed protocols for achieving this transformation, catering to the needs of researchers, scientists, and professionals in drug development. We will delve into methods for both exhaustive methylation, yielding methyl 3-methoxy-2-naphthoate, and selective O-methylation to produce the target this compound.

Chemical Principles: The Basis of Selective Methylation

The key to controlling the outcome of the methylation of 3-hydroxy-2-naphthoic acid lies in understanding the relative acidities of the phenolic hydroxyl group and the carboxylic acid group. The carboxylic acid proton is significantly more acidic (pKa ≈ 4-5) than the phenolic proton (pKa ≈ 10). Consequently, a mild base will selectively deprotonate the carboxylic acid, forming a carboxylate anion. A stronger base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide.

This differential in reactivity forms the basis for selecting the appropriate methylation strategy.

-

Exhaustive Methylation: To methylate both the hydroxyl and carboxylic acid groups, a strong base is typically used to deprotonate both sites, followed by the addition of a methylating agent.

-

Selective O-Methylation: Achieving selective methylation of the hydroxyl group in the presence of the carboxylic acid is more challenging. One common strategy involves first protecting the carboxylic acid as an ester, then methylating the hydroxyl group, and finally deprotecting the ester. Alternatively, specific reaction conditions can be employed to favor the O-methylation of the more nucleophilic phenoxide in the presence of the less nucleophilic carboxylate.

-

Selective C-Methylation: While less common for this substrate, it is worth noting that under certain conditions, C-alkylation of the naphthol ring can occur. This is generally disfavored when using common methylating agents under the conditions described herein.

Protocol I: Exhaustive Methylation to Yield Methyl 3-Methoxy-2-naphthoate via Williamson Ether Synthesis

This protocol, adapted from a robust procedure in Organic Syntheses[1], is a reliable method for the simultaneous methylation of both the hydroxyl and carboxylic acid functionalities of 3-hydroxy-2-naphthoic acid using methyl iodide.

Reaction Scheme:

Caption: Exhaustive methylation of 3-hydroxy-2-naphthoic acid.